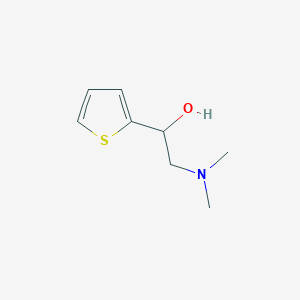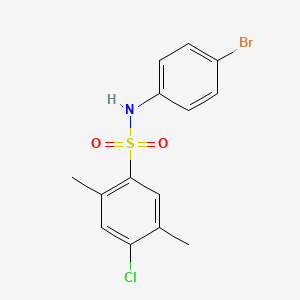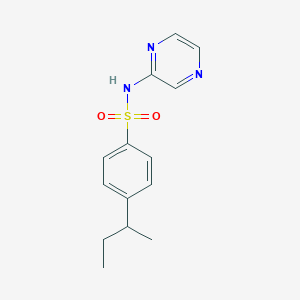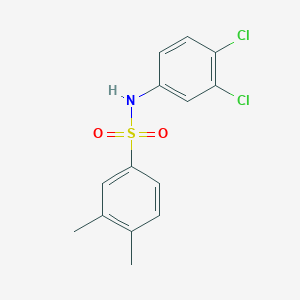
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various physiological and pathological processes.
Applications De Recherche Scientifique
DIDS has been widely used in scientific research to study the function of chloride channels in various physiological and pathological processes. It has been used to investigate the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. DIDS has also been used to study the function of chloride channels in the respiratory, digestive, and nervous systems.
Mécanisme D'action
DIDS acts as a potent inhibitor of chloride channels by binding to specific sites on the channel protein. It blocks the movement of chloride ions across the cell membrane, thereby disrupting the normal function of the channel. DIDS has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, depending on the specific chloride channel that it inhibits. In general, it disrupts the normal flow of chloride ions across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various physiological and pathological processes. However, it is important to note that DIDS can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DIDS has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are many possible future directions for research on DIDS and chloride channels. One area of interest is the development of more specific and potent inhibitors of chloride channels, which could be used to study the function of these channels in greater detail. Another area of interest is the role of chloride channels in cancer progression and metastasis, and the potential for chloride channel inhibitors like DIDS to be used as anti-cancer drugs. Finally, there is a need for more research on the physiological and pathological functions of specific chloride channels in different tissues and organs.
Méthodes De Synthèse
DIDS can be synthesized by reacting 3,5-dichloroaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 180-182°C.
Propriétés
IUPAC Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-6-15(7-5-11)22(20,21)19-14-9-12(17)8-13(18)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUURTRPXSALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)






